Phthalimide, N-(4-(hexahydro-1H-azepin-1-yl)but-2-ynyl)- is a chemical compound that belongs to the class of phthalimides, which are derivatives of phthalic anhydride. This specific compound features a hexahydro-1H-azepin-1-yl group attached to a but-2-ynyl chain. Phthalimides are known for their diverse biological activities and are often used as intermediates in organic synthesis.
Phthalimide derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The synthesis and evaluation of various phthalimide derivatives have been documented in several studies, highlighting their antimicrobial, anti-inflammatory, and antioxidant properties .
Phthalimide, N-(4-(hexahydro-1H-azepin-1-yl)but-2-ynyl)- can be classified as:
The synthesis of phthalimide derivatives typically involves several methods, including:
In the case of N-(4-(hexahydro-1H-azepin-1-yl)but-2-ynyl)-phthalimide, the synthesis likely involves the following steps:
Key structural data include:
Spectroscopic analysis (e.g., Nuclear Magnetic Resonance and Infrared Spectroscopy) would provide further insights into the functional groups present and confirm the structure.
Phthalimide derivatives can participate in various chemical reactions, including:
The reactivity of phthalimide is attributed to its electrophilic carbonyl groups, which facilitate nucleophilic attack. The introduction of substituents like hexahydroazepine can alter its reactivity profile and biological properties.
The mechanism of action for phthalimide derivatives often involves:
Experimental studies have shown that certain phthalimides exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Relevant data regarding reactivity and stability should be derived from experimental studies focusing on specific conditions.
Phthalimide derivatives, including N-(4-(hexahydro-1H-azepin-1-yl)but-2-ynyl)-phthalimide, have significant applications in:
Phthalimide (isoindoline-1,3-dione) represents a privileged structural motif in medicinal chemistry due to its distinct electronic properties and conformational rigidity. The cyclic imide group enables diverse non-covalent interactions with biological targets, including hydrogen bonding (via carbonyl oxygens), dipole-dipole interactions, and π-stacking. This versatility is evidenced by phthalimide-containing drugs like thalidomide (immunomodulatory) and lenalidomide (anticancer), which leverage the scaffold’s ability to modulate protein-protein interactions [2] [7]. Recent studies further demonstrate phthalimide’s capacity to enhance lipophilicity (log P range: 1.5–3.8) and membrane permeability, critical for intracellular targeting [2] [6]. Hybridization strategies exploit these properties by conjugating phthalimide with complementary pharmacophores, yielding multi-target ligands. For example, phthalimide-triazole hybrids exhibit synergistic antimicrobial effects by simultaneously inhibiting microbial topoisomerase and tubulin polymerization [1] [5].
Structural Element | Role in Bioactivity | Target Interactions |
---|---|---|
Phthalimide Core | Enhances binding affinity via H-bonding/π-stacking | DNA gyrase, tubulin, TNF-α |
Alkyne Linker | Facilitates "click chemistry" modular synthesis | N/A (structural spacer) |
Azepine Ring | Improves solubility and conformational flexibility | Acetylcholinesterase, GPCRs |
Triazole Moiety | Augments antimicrobial/antiparasitic activity | Microbial metalloenzymes |
The seven-membered saturated azepane ring (hexahydro-1H-azepine) confers unique conformational dynamics and basic nitrogen functionality critical for target engagement. Unlike smaller heterocycles (e.g., piperidine), azepane’s ring flexibility enables optimal orientation within deep binding pockets of enzymes like acetylcholinesterase (AChE) and DNA gyrase [1] [3]. Computational studies reveal azepane-containing hybrids exhibit 3–5-fold higher binding affinity to E. coli topoisomerase II than non-azepane analogs due to favorable hydrophobic contacts [1]. Concurrently, the but-2-ynyl linker (─C≡C─CH₂─) serves as a linear, metabolically stable spacer that:
This synergy is exemplified in phthalimide-azepine hybrids showing IC₅₀ values of 1.55 µM against human AChE, where optimal linker length (n=3–4 methylene units) maximizes activity [3].
The escalating crisis of antimicrobial resistance (AMR) and chemotherapy failures necessitates innovative molecular entities. Phthalimide-azepine-alkyne hybrids address both challenges through:
Antimicrobial Resistance Mitigation
Anticancer Drug Development
Computational validation: Docking scores of −12.28 kcal/mol for phthalimide hybrids with ALK5 kinase surpass reference drugs like capecitabine (−6.95 kcal/mol) [10].
Table 2: Biological Activities of Representative Phthalimide Hybrids
Hybrid Structure | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC₅₀, µM) | Target |
---|---|---|---|
Pht-Triazole-Azepine | S. aureus: 1.95; C. albicans: 3.9 | HeLa: 8.7 | DNA Gyrase B |
Pht-Alkyne-Azepine | M. tuberculosis: 0.49 | MCF-7: 2.1 | Tubulin |
Pht-Coumarin-Azepine | P. falciparum: 0.31 | HT-29: 1.4 | ALK5 Kinase |
Table 3: Synthetic Routes to Key Hybrid Components
Reaction Type | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Azepine Formation | Pd/NBE-catalyzed amination/cyclization | 72 | Overcomes "ortho constraint" |
Alkyne-Phthalimide Conjugation | Cu(I)-catalyzed coupling, K₂CO₃, DMF | 85–99 | Modular "click" compatibility |
Hybrid Assembly | Cu(MeCN)₄PF₆, dioxane, 70°C | 65 | Tandem amination/cyclization |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4